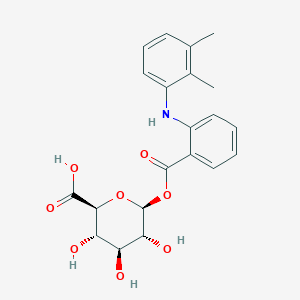

Mefenamic acid glucuronide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIGOGKMFBIOR-CURYNPBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907958 | |

| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-18-7 | |

| Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFENAMIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Mefenamic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biosynthesis of mefenamic acid glucuronide, a critical pathway in the metabolism of the non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. Understanding this pathway is crucial for assessing the drug's efficacy, potential for drug-drug interactions, and toxicological profile.

Executive Summary

Mefenamic acid is primarily metabolized via glucuronidation, a phase II metabolic reaction, to form mefenamic acid 1-O-β-acyl glucuronide. This biotransformation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, predominantly isoforms UGT1A9 and UGT2B7. The resulting acyl glucuronide is generally more water-soluble, facilitating its excretion. However, this metabolite is also chemically reactive and has been implicated in covalent binding to proteins, a mechanism potentially underlying mefenamic acid-associated nephrotoxicity. This document outlines the core enzymatic reactions, presents key quantitative kinetic data, details relevant experimental protocols, and visualizes the metabolic and experimental pathways.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a conjugation reaction occurring primarily in the liver and kidneys. The process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of mefenamic acid.

Key Components:

-

Substrate: Mefenamic Acid

-

Co-substrate: Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Enzymes: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, are the principal catalysts.[1][2][3] Other isoforms like UGT1A3 may also play a minor role.[2][3]

-

Product: Mefenamic Acid 1-O-β-acyl glucuronide (MFA-G)

The reaction results in an ester linkage, forming a chemically reactive acyl glucuronide.[4] This reactivity allows the metabolite to covalently bind to macromolecules like plasma and tissue proteins, which is a proposed mechanism for certain adverse drug reactions.[2][5]

Figure 1: Biosynthesis of Mefenamic Acid Acyl Glucuronide.

Quantitative Data: Enzyme Kinetics

The kinetics of mefenamic acid glucuronidation have been characterized using human kidney cortical microsomes (HKCM) and recombinant UGT enzymes. The data reveals isoform-specific differences in catalytic behavior.

| Enzyme Source | Kinetic Model | Km (app) (μM) | S50 (μM) | Hill Coefficient (h) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |

| Human Kidney Cortical Microsomes (HKCM) | Michaelis-Menten | 23 | - | - | 17 ± 5.5 | [1] |

| Recombinant UGT1A9 | Negative Cooperativity | - | 449 | 0.4 | - | [1] |

| Recombinant UGT2B7 | Atypical Kinetics | - | - | - | - | [1] |

-

Km (app): Apparent Michaelis constant, indicating the substrate concentration at half-maximal velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.

-

S50: Substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.

-

Atypical Kinetics: Non-hyperbolic kinetics that do not fit the standard Michaelis-Menten model, often involving substrate inhibition or activation.[1]

Mefenamic acid is also a potent inhibitor of UGT enzymes, which can lead to drug-drug interactions.[6][7] For instance, it strongly inhibits UGT2B7-catalyzed zidovudine (AZT) glucuronidation with an IC50 value of 0.3 μM.[6] It also inhibits salvianolic acid A glucuronidation in human liver microsomes with an IC50 of 12.4 ± 2.2 µM.[8]

Detailed Experimental Protocols

The study of mefenamic acid glucuronidation typically involves in vitro assays using human liver or kidney microsomes, or recombinant UGT enzymes, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC).

This protocol describes a typical procedure to measure the formation of this compound in vitro.

1. Reagents and Materials:

-

Human Liver/Kidney Microsomes (or recombinant UGT1A9/UGT2B7)

-

Mefenamic Acid

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic Acid or Phosphoric Acid (for mobile phase and reaction termination)

-

Internal Standard (e.g., Diclofenac)[9]

2. Incubation Procedure:

-

Prepare a master mix containing Tris-HCl buffer, MgCl₂, and microsomal protein in microcentrifuge tubes.

-

Add mefenamic acid (dissolved in a suitable solvent like methanol, at various concentrations for kinetic studies) to the master mix.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the enzymatic reaction by adding a pre-warmed solution of UDPGA. The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile, often containing an internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

This protocol outlines a reverse-phase HPLC method for the separation and quantification of mefenamic acid and its glucuronide.

1. Chromatographic Conditions:

-

Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM phosphoric acid, pH adjusted) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water (pH 3).[9]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of 280 nm or 285 nm.[9][10]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

2. Quantification:

-

Generate a standard curve by injecting known concentrations of mefenamic acid and/or its synthesized glucuronide standard.

-

Integrate the peak areas for the analyte and the internal standard in the experimental samples.

-

Calculate the concentration of the metabolite formed based on the standard curve.

Figure 2: Workflow for an in vitro mefenamic acid glucuronidation assay.

Alternative Metabolic Pathways and Reactivity

While glucuronidation is a major metabolic route, mefenamic acid can also be bioactivated to other reactive intermediates, such as an acyl-CoA thioester (MFA-SCoA) and an acyl-adenylate (MFA-AMP).[13][14] These metabolites, along with the acyl glucuronide, are electrophilic and can react with nucleophiles like glutathione (GSH) to form adducts.[13][15] The formation of MFA-SCoA has been shown to be 80-fold more reactive than the acyl glucuronide in forming glutathione adducts in buffer.[13] This highlights a complex interplay of metabolic activation pathways that contribute to the drug's overall disposition and potential for toxicity.

Figure 3: Bioactivation pathways of mefenamic acid.

Conclusion

The biosynthesis of this compound is a well-characterized pathway mediated primarily by UGT1A9 and UGT2B7. The formation of this acyl glucuronide is a key step in the drug's elimination but also represents a pathway to a reactive metabolite. A thorough understanding of the enzyme kinetics, potential for inhibition, and the chemical reactivity of the glucuronide product is essential for drug development professionals to predict and manage potential drug-drug interactions and toxicity risks associated with mefenamic acid therapy. Further research into the regulation of the UGTs involved could provide additional insights into inter-individual variability in mefenamic acid metabolism.

References

- 1. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically-Based Pharmacokinetic Modeling of the Drug-Drug Interaction of the UGT Substrate Ertugliflozin Following Co-Administration with the UGT Inhibitor Mefenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of salvianolic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Mefenamic Acid Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of mefenamic acid metabolites in human urine. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to study the metabolic fate of this widely used nonsteroidal anti-inflammatory drug (NSAID).

Introduction: The Metabolic Journey of Mefenamic Acid

Mefenamic acid, a member of the fenamate class of NSAIDs, has been in clinical use for decades for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its metabolic pathway and the subsequent excretion of its metabolites is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The initial discovery and characterization of its major metabolites laid the groundwork for a deeper understanding of its biotransformation in the human body.

The primary route of elimination for mefenamic acid and its metabolites is through renal excretion, with approximately 52% of an administered dose being recovered in the urine.[1][2] Early research focused on identifying the chemical structures of these urinary metabolites, leading to the identification of two major oxidative metabolites and their glucuronidated conjugates.[3][4] These discoveries were pivotal in establishing the metabolic fate of mefenamic acid and have since been foundational for further research in its clinical pharmacology.

Metabolic Pathways of Mefenamic Acid

Mefenamic acid undergoes extensive metabolism in the liver primarily through oxidation and subsequent glucuronidation. The two principal phase I metabolites are 3'-hydroxymethyl mefenamic acid (Metabolite I) and 3'-carboxymefenamic acid (Metabolite II).[1][2][4]

The metabolic cascade begins with the oxidation of the 3'-methyl group of mefenamic acid, a reaction catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. This hydroxylation results in the formation of 3'-hydroxymethyl mefenamic acid. This intermediate metabolite can be further oxidized to form 3'-carboxymefenamic acid.

Both the parent drug, mefenamic acid, and its two oxidative metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their renal excretion.[1][2][3]

Experimental Protocols for Isolation and Analysis

The isolation and quantification of mefenamic acid and its metabolites from urine require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the simultaneous quantification of mefenamic acid and its hydroxylated and carboxylated metabolites.

3.1.1. Sample Preparation

-

Enzymatic Hydrolysis (for total drug and metabolite concentration):

-

To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).

-

Incubate the mixture at 37°C for 18 hours to cleave the glucuronide conjugates.

-

For the analysis of free (unconjugated) metabolites, this step is omitted.

-

-

Acidification:

-

Acidify the urine sample to a pH of 3-4 with 1 M hydrochloric acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

3.1.2. HPLC-UV Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 285 nm |

3.1.3. Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of mefenamic acid and its metabolites, typically after derivatization.

3.2.1. Sample Preparation

-

Hydrolysis:

-

Perform enzymatic or acid hydrolysis as described in the HPLC sample preparation to cleave glucuronide conjugates.

-

-

Liquid-Liquid Extraction:

-

Acidify the hydrolyzed urine to pH 3-4.

-

Extract the analytes with a suitable organic solvent such as ethyl acetate (2 x 5 mL).

-

Combine the organic layers.

-

-

Derivatization:

-

Evaporate the organic extract to dryness.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

Reconstitution:

-

Evaporate the derivatization agent and reconstitute the residue in a suitable solvent like hexane.

-

3.2.2. GC-MS Conditions

| Parameter | Value |

| Column | DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 150°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |

3.2.3. Experimental Workflow

Data Presentation: Quantitative Urinary Excretion

The urinary excretion of mefenamic acid and its metabolites has been quantified in several studies. The following table summarizes the approximate percentage of an oral dose of mefenamic acid that is excreted in the urine as the parent drug and its major metabolites.

| Compound | Percentage of Administered Dose Excreted in Urine |

| Mefenamic Acid Glucuronide | ~6% |

| 3'-hydroxymethyl mefenamic acid (free and glucuronide) | ~25% |

| 3'-carboxymefenamic acid (free and glucuronide) | ~21% |

| Total Urinary Excretion | ~52% |

Data compiled from FDA drug label information.[1][2]

One study on healthy male and female volunteers reported the average concentration of free mefenamic acid in urine to be 4.484 ± 0.228 µg/mL and 4.057 ± 0.264 µg/mL, respectively.

Conclusion

This technical guide has provided a detailed overview of the discovery, metabolic pathways, and analytical methodologies for the isolation and quantification of mefenamic acid metabolites in urine. The presented experimental protocols for HPLC-UV and GC-MS, along with the summarized quantitative data, offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. The provided workflows and metabolic pathway diagrams serve as visual aids to facilitate a deeper understanding of the processes involved. Adherence to these detailed methodologies will enable reproducible and accurate characterization of the metabolic fate of mefenamic acid, contributing to a more comprehensive understanding of its clinical pharmacology.

References

The Role of UDP-Glucuronosyltransferase in Mefenamic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism primarily through glucuronidation, a phase II biotransformation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process is critical in determining the drug's pharmacokinetics, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the role of UGTs in mefenamic acid metabolism, focusing on the key isoforms involved, their kinetic properties, and the regulatory mechanisms governing their activity. Detailed experimental protocols for in vitro assays and analytical methodologies are provided to facilitate further research in this area.

Introduction

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a pivotal role in the metabolism and detoxification of a vast array of endogenous and exogenous compounds, including many therapeutic drugs.[1] The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion from the body.[2] Mefenamic acid, an anthranilic acid derivative, is extensively metabolized, with glucuronidation of the parent compound and its oxidative metabolites being a major elimination pathway.[3][4] The formation of mefenamic acid acyl-glucuronide is of particular interest due to its potential reactivity and ability to covalently bind to proteins, which has been implicated in rare instances of drug-induced nephrotoxicity.[3][5] Understanding the specific UGT isoforms responsible for mefenamic acid glucuronidation and the factors that influence their activity is crucial for predicting interindividual variability in drug response and assessing the risk of adverse drug reactions.

Mefenamic Acid Glucuronidation Pathway

The primary metabolic pathway for mefenamic acid involves the formation of an acyl-glucuronide. This reaction is catalyzed by specific UGT isoforms located primarily in the liver and kidneys.[1][5]

Figure 1: Metabolic pathway of mefenamic acid glucuronidation.

Key UGT Isoforms in Mefenamic Acid Metabolism

Several UGT isoforms have been identified as being involved in the glucuronidation of mefenamic acid. The primary enzymes responsible are UGT2B7 and UGT1A9, with a potential minor contribution from UGT1A3.[5][6]

-

UGT2B7: This isoform is highly expressed in the liver and kidney and is known to glucuronidate a wide range of substrates, including many NSAIDs.[5][7] Studies with recombinant UGT2B7 have shown its capacity to metabolize mefenamic acid, although it can exhibit atypical (non-Michaelis-Menten) kinetics.[5][8] Mefenamic acid is also a potent inhibitor of UGT2B7 activity.[9][10]

-

UGT1A9: Also expressed in the liver and kidney, UGT1A9 demonstrates significant activity towards mefenamic acid.[5][8] In contrast to UGT2B7, the kinetics of mefenamic acid glucuronidation by UGT1A9 have been shown to be characterized by negative cooperativity.[5][8]

-

Other Isoforms: While UGT2B7 and UGT1A9 are the major contributors, other UGTs may play a minor role. The fenamate class of NSAIDs, to which mefenamic acid belongs, are also substrates for UGT1A3.[5]

Quantitative Data on Mefenamic Acid Glucuronidation

The following tables summarize the key quantitative data from in vitro studies on mefenamic acid metabolism by UGTs.

Table 1: Kinetic Parameters for Mefenamic Acid Glucuronidation

| Enzyme Source | UGT Isoform | Kinetic Model | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference(s) |

| Human Kidney Cortical Microsomes | Mixture | Michaelis-Menten | 23 | 255-568 | 17 ± 5.5 | [5][8] |

| Recombinant Human UGT1A9 | UGT1A9 | Negative Cooperativity (S50) | 449 | - | - | [5][8] |

| Recombinant Human UGT2B7 | UGT2B7 | Atypical | - | - | - | [5][8] |

Table 2: Inhibitory Potential of Mefenamic Acid on UGTs

| UGT Isoform | Probe Substrate | IC50 (μM) | Inhibition Type | Reference(s) |

| UGT2B7 | 3'-azido-3'-deoxythymidine (AZT) | 0.3 | Not competitive | [9] |

| UGT1A1 | Estradiol | >200 (for Salvianolic Acid A glucuronidation) | - | |

| UGT1A9 | Propofol | - | Potent inhibitor | [3] |

| Multiple UGTs | 4-methylumbelliferone | Potent inhibitor | - | [5] |

Experimental Protocols

In Vitro Mefenamic Acid Glucuronidation Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of mefenamic acid by human liver microsomes (HLM).

Objective: To determine the kinetic parameters (Km and Vmax) of mefenamic acid glucuronidation.

Materials:

-

Human Liver Microsomes (HLM)

-

Mefenamic acid

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Acetonitrile (ACN)

-

Formic acid

-

Internal Standard (e.g., Diclofenac)

-

Water, HPLC grade

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mefenamic acid in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of UDPGA in water.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.

-

Prepare an alamethicin stock solution to activate the microsomes.

-

-

Incubation:

-

In a microcentrifuge tube, combine HLM (final concentration typically 0.1-0.5 mg/mL), Tris-HCl buffer, and alamethicin (final concentration typically 25-50 µg/mg protein).

-

Pre-incubate the mixture for 15 minutes on ice to allow for microsomal membrane permeabilization.

-

Add varying concentrations of mefenamic acid to the tubes.

-

Pre-warm the tubes at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a saturating concentration of UDPGA (typically 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Quantify the formation of mefenamic acid glucuronide.

-

Experimental Workflow Diagram:

Figure 2: Workflow for in vitro mefenamic acid glucuronidation assay.

Analytical Method: LC-MS/MS for Mefenamic Acid and its Glucuronide

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate mefenamic acid and its glucuronide from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mefenamic acid and its glucuronide.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mefenamic Acid: e.g., m/z 240.1 → 196.1

-

This compound: e.g., m/z 416.1 → 240.1

-

Internal Standard (e.g., Diclofenac): e.g., m/z 294.0 → 250.0

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Regulation of UGTs Involved in Mefenamic Acid Metabolism

The expression and activity of UGT2B7 and UGT1A9 are regulated by a complex network of transcription factors and post-transcriptional mechanisms. While direct studies on mefenamic acid's influence on these pathways are limited, the known regulatory mechanisms for these UGTs provide a framework for understanding potential interactions.

Transcriptional Regulation:

-

Nuclear Receptors: The expression of UGT genes is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[5][11] These receptors are activated by a wide range of xenobiotics, leading to the induction of drug-metabolizing enzymes, including UGTs. It is plausible that mefenamic acid or other co-administered drugs could modulate the activity of these receptors, thereby altering the expression of UGT2B7 and UGT1A9.

Post-Transcriptional Regulation:

-

microRNAs (miRNAs): miRNAs are small non-coding RNAs that can negatively regulate gene expression. Several miRNAs have been identified that target UGT2B7 and the UGT1A family, potentially influencing their protein levels and, consequently, the rate of mefenamic acid metabolism.[1][8][12][13]

Regulatory Influences on UGT2B7 and UGT1A9:

Figure 3: Key regulatory influences on UGT2B7 and UGT1A9 expression.

Conclusion

The glucuronidation of mefenamic acid, mediated primarily by UGT2B7 and UGT1A9, is a critical determinant of its disposition and potential for drug interactions. The formation of a reactive acyl-glucuronide metabolite underscores the importance of understanding the factors that can alter the rate and extent of this metabolic pathway. This technical guide provides a foundation for researchers and drug development professionals by consolidating the current knowledge on the key UGT isoforms, their kinetics, and regulatory mechanisms. The detailed experimental protocols and analytical methods described herein offer practical tools for further investigation into the metabolism of mefenamic acid and other NSAIDs, ultimately contributing to the safer and more effective use of these important therapeutic agents. Further research is warranted to elucidate the direct effects of mefenamic acid on the expression of UGT enzymes and to explore the clinical implications of genetic polymorphisms in UGT2B7 and UGT1A9 on mefenamic acid pharmacokinetics and patient outcomes.

References

- 1. Item - Pathways for the synthesis of UDP-Glucuronic acid and derivatives as adapted from [24]. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and UDP-xylose from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefenamic Acid Glucuronide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of mefenamic acid glucuronide. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this major metabolite. It includes a summary of its physicochemical and pharmacokinetic properties, detailed experimental methodologies for its characterization, and a discussion of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and NSAID development.

Chemical Structure and Stereochemistry

Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is an achiral molecule.[1] However, its conjugation with glucuronic acid introduces multiple chiral centers, resulting in a stereochemically complex metabolite.

The primary metabolite is mefenamic acid 1-O-β-glucuronide.[2][3] The glucuronic acid moiety is attached to the carboxylic acid group of mefenamic acid via an acyl linkage. The glucuronic acid itself is a cyclic ether with five stereocenters, leading to a specific three-dimensional arrangement of the molecule.[4]

Table 1: Physicochemical Properties of Mefenamic Acid and its Glucuronide

| Property | Mefenamic Acid | This compound |

| Molecular Formula | C₁₅H₁₅NO₂[1] | C₂₁H₂₃NO₈[2] |

| Molecular Weight | 241.29 g/mol [1] | 417.41 g/mol [2] |

| Stereochemistry | Achiral[1] | 5 Defined Stereocenters[4] |

| Optical Activity | None[1] | Unspecified[4] |

Metabolic Pathway: Glucuronidation of Mefenamic Acid

The biotransformation of mefenamic acid to its glucuronide conjugate is a crucial step in its detoxification and elimination from the body. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily in the liver.[2][5] The UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of mefenamic acid.

Several UGT isoforms are involved in this process, with UGT1A9 and UGT2B7 being identified as key enzymes.[6] Mefenamic acid has been shown to be a potent inhibitor of UGT2B7.[4] The formation of the acyl glucuronide increases the water solubility of the drug, facilitating its excretion via urine and bile.[2]

Figure 1: Metabolic pathway of mefenamic acid glucuronidation.

Quantitative Data

Pharmacokinetic Parameters

The formation of this compound significantly influences the pharmacokinetic profile of the parent drug. Following oral administration, mefenamic acid is rapidly absorbed and metabolized. The glucuronide conjugate can be detected in plasma and is a major component of the metabolites excreted in urine.

Table 2: Pharmacokinetic Parameters of Mefenamic Acid and its Metabolites

| Parameter | Mefenamic Acid | 3'-hydroxymethyl Mefenamic Acid and its Glucuronide | 3'-carboxy Mefenamic Acid and its Glucuronide |

| Peak Plasma Level (Cmax) | 10-20 µg/mL (after 1g dose)[7] | ~20 µg/mL (after 1g dose)[7] | ~8 µg/mL (after 1g dose)[7] |

| Time to Peak (Tmax) | 2-4 hours[7] | 3 hours[7] | 6-8 hours[7] |

| Elimination Half-life (t½) | ~2 hours[7] | Not precisely reported, but appear to be longer than the parent compound[7] | Not precisely reported, but appear to be longer than the parent compound[7] |

Stability of this compound

The stability of acyl glucuronides is a critical factor in their potential to cause adverse drug reactions. This compound has been shown to be relatively stable at physiological pH.

Table 3: Stability of this compound in Aqueous Buffer at 37°C

| pH | Half-life (hours) |

| 7.4 | 16.5 ± 3.1[5] |

| 8.0 | 5.0 ± 1.6[5] |

Experimental Protocols

Synthesis of this compound

A representative workflow would involve:

-

Protection of Glucuronic Acid: The hydroxyl and carboxylic acid groups of D-glucuronic acid are protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and esterification of the carboxylic acid.

-

Activation of the Anomeric Carbon: The anomeric hydroxyl group of the protected glucuronic acid is converted into a good leaving group, often a bromide, to facilitate nucleophilic attack.

-

Coupling Reaction: The protected and activated glucuronic acid is reacted with mefenamic acid in the presence of a catalyst, such as a silver or mercury salt, to form the acyl glucuronide linkage.

-

Deprotection: The protecting groups are removed to yield the final this compound.

Figure 2: General workflow for the chemical synthesis of this compound.

Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the mefenamic acid moiety and the protons of the glucuronic acid ring. The anomeric proton of the β-glucuronide typically appears as a doublet at a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the ester carbonyl group and the carbons of both the mefenamic acid and glucuronic acid moieties.

While specific, detailed experimental parameters for this compound were not found in the search results, a general procedure for acquiring NMR data would involve dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) and acquiring the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like glucuronides. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight of this compound minus one.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound with high confidence.

A typical experimental setup would involve dissolving the sample in a suitable solvent (e.g., acetonitrile/water) and introducing it into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

Enzymatic Hydrolysis

The susceptibility of this compound to enzymatic hydrolysis by β-glucuronidase can be used to confirm the identity of the conjugate and to quantify the amount of mefenamic acid released.

-

Procedure:

-

Incubate a known concentration of this compound with β-glucuronidase enzyme in a suitable buffer (e.g., acetate or phosphate buffer) at an optimal pH and temperature (typically pH 4.5-5.0 and 37°C).

-

At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the reaction mixture for the presence of mefenamic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The rate of mefenamic acid formation can be used to determine the kinetics of the enzymatic hydrolysis.

-

Conclusion

This compound is a major metabolite of mefenamic acid, and its formation is a key determinant of the drug's pharmacokinetic profile. Understanding its chemical structure, stereochemistry, and metabolic pathway is essential for a comprehensive assessment of the disposition and potential for drug-drug interactions of mefenamic acid. The experimental methodologies outlined in this guide provide a framework for the synthesis, characterization, and analysis of this important metabolite, aiding further research in the field of drug metabolism and NSAID development.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. scialert.net [scialert.net]

- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. drugs.com [drugs.com]

In Vitro Formation Kinetics of Mefenamic Acid Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation kinetics of mefenamic acid glucuronide, a critical metabolic pathway for this widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the kinetics of this biotransformation is essential for predicting drug clearance, potential drug-drug interactions, and inter-individual variability in drug response. This document outlines the metabolic pathways, detailed experimental protocols for kinetic analysis, and a summary of key kinetic parameters.

Introduction to Mefenamic Acid Metabolism

Mefenamic acid (MFA) is metabolized in the body through both Phase I and Phase II biotransformation pathways. The primary routes of metabolism involve oxidation by Cytochrome P450 (CYP) enzymes and direct conjugation with glucuronic acid.

Phase I Metabolism: The initial oxidative metabolism of mefenamic acid is primarily catalyzed by CYP2C9, with a minor contribution from CYP2C19.[1] This process leads to the formation of 3'-hydroxymethylmefenamic acid (Metabolite I) and its subsequent oxidation to 3'-carboxymefenamic acid (Metabolite II).[2][3][4]

Phase II Metabolism: A major elimination pathway for mefenamic acid is direct conjugation of its carboxylic acid group with glucuronic acid, forming mefenamic acid acyl glucuronide.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A9 identified as key enzymes in this process.[5][6] The resulting acyl glucuronide is a reactive metabolite that can covalently bind to proteins, a mechanism implicated in NSAID-induced hypersensitivity reactions.[5]

Metabolic Pathway of Mefenamic Acid

The metabolic conversion of mefenamic acid involves several key steps, as illustrated in the following diagram.

References

- 1. scialert.net [scialert.net]

- 2. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 5. ovid.com [ovid.com]

- 6. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Degradation and pH Stability of Mefenamic Acid Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation and pH-dependent stability of mefenamic acid glucuronide, a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid. Understanding the stability and degradation pathways of this acyl glucuronide is crucial for assessing its potential reactivity and implications in drug safety and efficacy.

Introduction

Mefenamic acid undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. The resulting mefenamic acid 1-O-β-glucuronide is an acyl glucuronide, a class of metabolites known for their potential chemical reactivity. This reactivity stems from the electrophilic nature of the ester linkage, which can lead to spontaneous degradation through hydrolysis and intramolecular acyl migration. These degradation processes can influence the metabolite's pharmacokinetic profile and contribute to the formation of adducts with proteins, a phenomenon linked to idiosyncratic drug reactions. This guide summarizes the current knowledge on the stability of this compound under various pH conditions and details the experimental approaches used to characterize its degradation.

pH Stability and Degradation Kinetics

The stability of this compound is highly dependent on the pH of the surrounding environment. Under physiological and alkaline conditions, the degradation rate is significantly accelerated.

Data Presentation

The following table summarizes the reported half-life of this compound at different pH values.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 7.4 | 37 | 16.5 ± 3.1 hours | [1] |

| 8.0 | 37 | 5 ± 1.6 hours | [1] |

Note: Data on the stability of this compound in acidic conditions is limited in the reviewed literature. However, studies on similar ester-containing prodrugs of mefenamic acid suggest increased stability at low pH.

Degradation Pathways

The spontaneous degradation of this compound proceeds primarily through two competing pathways: hydrolysis and intramolecular acyl migration.

-

Hydrolysis: This pathway involves the cleavage of the ester bond, resulting in the release of free mefenamic acid and glucuronic acid.

-

Acyl Migration: This is an intramolecular rearrangement where the mefenamic acid acyl group migrates from the C1 position of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, and C4 positions. This process leads to the formation of various positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides), which can exist as both β- and α-anomers.

The acyl migration pathway is of particular interest as the resulting isomers can be more reactive than the parent 1-O-β-glucuronide and are implicated in covalent binding to proteins.

Visualization of Degradation Pathways

Caption: Degradation of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the stability and degradation of this compound.

In Vitro Stability Assay

This protocol describes a general procedure for assessing the stability of this compound in aqueous buffer solutions at various pH values.

Materials:

-

Mefenamic acid 1-O-β-glucuronide standard

-

Phosphate buffer solutions (e.g., 0.1 M) at desired pH values (e.g., 3, 5, 7.4, 8, 9)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for quenching)

-

Constant temperature incubator or water bath (37 °C)

-

HPLC system with UV or MS detector

-

Autosampler vials

Procedure:

-

Buffer Preparation: Prepare a series of phosphate buffer solutions at the target pH values. Ensure the pH is accurately measured and adjusted.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a known concentration.

-

Incubation: a. Pre-warm the buffer solutions to 37 °C. b. Spike a known volume of the this compound stock solution into each buffer solution to achieve a final desired concentration (e.g., 10 µM). c. Immediately withdraw a sample (t=0) and quench the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid (e.g., 1%). d. Incubate the remaining solutions at 37 °C. e. Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) and quench as described in step 3c.

-

Sample Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining mefenamic acid 1-O-β-glucuronide and the formation of mefenamic acid (hydrolysis product).

-

Data Analysis: a. Plot the natural logarithm of the this compound concentration versus time. b. Determine the degradation rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualization of the Stability Assay Workflow

Caption: Workflow for In Vitro Stability Assay.

HPLC Method for Analysis of Degradation Products

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., 10 mM ammonium acetate, pH adjusted)

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the parent glucuronide, its isomers, and the more lipophilic mefenamic acid. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection: UV at a wavelength where both mefenamic acid and its glucuronide absorb (e.g., 280 nm), or Mass Spectrometry (MS) for more specific detection and identification of isomers.

-

Injection Volume: 10-20 µL

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared samples from the stability study.

-

Monitor the chromatogram for the peaks corresponding to this compound, its isomers (if standards are available or identified by MS), and mefenamic acid.

-

Quantify the peak areas to determine the concentration of each component at different time points.

NMR Spectroscopy for Isomer Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of the acyl migration isomers.

Sample Preparation:

-

Incubate this compound in a deuterated buffer solution (e.g., phosphate buffer in D₂O) at 37 °C directly in an NMR tube.

-

Acquire ¹H NMR spectra at various time intervals to monitor the changes in the chemical shifts of the glucuronic acid protons.

Key NMR Signatures:

-

Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are highly sensitive to the position of the acyl group. The disappearance of the signal for the 1-O-β-glucuronide anomeric proton can be used to monitor the overall degradation rate. New anomeric proton signals will appear for the α- and β-anomers of the 2-O, 3-O, and 4-O isomers.

-

Other Glucuronic Acid Protons (H-2, H-3, H-4, H-5): Significant downfield shifts of the proton attached to the carbon bearing the migrated acyl group are expected. For example, upon migration to the 2-O position, the H-2 proton signal will shift downfield.

Data Analysis:

-

By monitoring the changes in the ¹H NMR spectrum over time, the kinetics of the formation and disappearance of each isomer can be determined.

-

2D NMR techniques, such as COSY and TOCSY, can be used to assign the proton signals of the glucuronic acid moiety for each isomer.

Conclusion

The spontaneous degradation of this compound is a critical factor to consider in its overall disposition and potential for toxicity. Its stability is markedly reduced in neutral to alkaline conditions, with acyl migration and hydrolysis being the predominant degradation pathways. The formation of reactive isomeric glucuronides through acyl migration highlights the importance of careful evaluation of this metabolite. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the stability and degradation of this compound and other acyl glucuronides, contributing to a better understanding of their safety profile.

References

The Perilous Bond: An In-depth Technical Guide to the Covalent Binding of Mefenamic Acid Glucuronide to Plasma Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of mefenamic acid glucuronide, a reactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, to plasma proteins. This phenomenon is of significant interest in drug development and safety assessment due to its potential implication in idiosyncratic drug reactions and toxicities. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction: The Hidden Reactivity of a Common Analgesic

Mefenamic acid, a widely used analgesic, undergoes extensive metabolism in the body.[1] A major metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which forms mefenamic acid 1-O-β-acyl glucuronide.[2] While glucuronidation is typically considered a detoxification pathway, acyl glucuronides of many carboxylic acid-containing drugs are chemically reactive electrophiles.[3][4] These reactive metabolites can covalently bind to nucleophilic residues on proteins, forming drug-protein adducts.[4][5] The formation of these adducts is believed to be a potential mechanism for drug-induced hypersensitivity reactions and other toxicities, as the modified proteins can be recognized as neoantigens by the immune system.[3][6]

This compound, despite being relatively stable at physiological pH compared to other acyl glucuronides, has been shown to bind irreversibly to plasma proteins, most notably human serum albumin (HSA).[6][7] Understanding the kinetics, mechanisms, and consequences of this covalent binding is crucial for the risk assessment of mefenamic acid and other drugs in the fenamate class.

Metabolic Activation and Reaction Pathways

Mefenamic acid is metabolized by both Phase I and Phase II enzymes.[6][7] The primary pathway leading to the reactive metabolite is the direct conjugation of mefenamic acid's carboxylic acid group with glucuronic acid, forming the 1-O-β-acyl glucuronide. This reaction is primarily catalyzed by UGT1A9 and UGT2B7 isoforms.[8]

The acyl glucuronide is an electrophilic species that can undergo several reactions:

-

Hydrolysis: The ester bond can be hydrolyzed, regenerating the parent drug, mefenamic acid.

-

Acyl Migration: The acyl group can migrate from the 1-O-β position to other hydroxyl groups on the glucuronic acid moiety, forming isomeric esters.

-

Covalent Binding: The electrophilic carbonyl group of the acyl glucuronide can react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine, to form stable covalent adducts.[3] This can occur via transacylation or through the formation of reactive aldehydes after acyl migration, leading to protein glycation.[9]

Besides the acyl glucuronide pathway, mefenamic acid can also be bioactivated to other reactive intermediates, such as acyl-CoA thioesters, which are also capable of forming adducts with proteins.[10]

Quantitative Data on Stability and Reactivity

The stability and reactivity of this compound have been characterized in several studies. The following tables summarize key quantitative findings.

Table 1: Stability of this compound in Aqueous Buffer at 37°C

| pH | Half-life (hours) |

| 7.4 | 16.5 ± 3.1 |

| 8.0 | 5.0 ± 1.6 |

Data sourced from McGurk et al. (1996)[6][7]

Table 2: Kinetic Parameters for Mefenamic Acid Glucuronidation

| Enzyme Source | Apparent Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Human Kidney Cortical Microsomes | 23 | 17 ± 5.5 |

Data sourced from King et al. (2001)[8]

Table 3: Comparative Reactivity of Mefenamic Acid Metabolites with Glutathione (GSH)

| Metabolite | Relative Reactivity |

| Mefenamic Acid-S-acyl-CoA (MFA-SCoA) | 80-fold more reactive than MFA-1-β-O-G |

Data sourced from Grillo et al. (2012)[10][11]

Experimental Protocols for Detecting Covalent Binding

The detection and characterization of this compound-protein adducts involve a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.

In Vitro Incubation with Human Serum Albumin (HSA)

Objective: To assess the direct covalent binding of this compound to HSA.

Methodology:

-

Synthesis of this compound: The 1-O-β-acyl glucuronide of mefenamic acid is synthesized enzymatically using liver microsomes or recombinantly expressed UGT enzymes, or through chemical synthesis.

-

Incubation: Purified HSA (typically at a concentration of 40 µM) is incubated with varying concentrations of this compound (e.g., 400 nM to 2 mM) in a physiologically relevant buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) at 37°C for a specified time (e.g., 16 hours).[12]

-

Removal of Unbound Ligand: Following incubation, unbound mefenamic acid and its glucuronide are removed from the protein by methods such as dialysis, gel filtration, or precipitation of the protein with an organic solvent.

-

Quantification of Covalent Binding: The extent of covalent binding is determined by methods such as liquid scintillation counting (if a radiolabeled drug is used) or by mass spectrometry.

Cell-Based Assays

Objective: To demonstrate that the formation of this compound within a cellular environment leads to covalent binding to cellular proteins.

Methodology:

-

Cell Culture: A cell line, such as the Chinese hamster lung fibroblast cell line V79, is used.[6][7] To specifically assess the role of glucuronidation, cells transfected to express a human UGT isoenzyme (e.g., UGT1A2) are compared with untransfected control cells.[6][7]

-

Drug Exposure: The cells are incubated with mefenamic acid (e.g., at various concentrations) for a defined period.

-

Protein Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed to extract cellular proteins.

-

Measurement of Covalent Binding: Similar to the in vitro HSA assay, the amount of mefenamic acid covalently bound to the extracted proteins is quantified, typically using radiolabeled drug and liquid scintillation counting. Irreversible binding is confirmed by extensive washing or protein precipitation steps.

Mass Spectrometric Analysis of Protein Adducts

Objective: To identify the specific sites of adduction on the protein and to characterize the chemical nature of the adducts.

Methodology:

-

Protein Isolation and Digestion: The adducted protein (e.g., HSA from in vitro incubations or from patient plasma) is isolated and then enzymatically digested into smaller peptides, typically using trypsin.[12][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[12][13][14]

-

Data Analysis: The MS/MS spectra are searched for peptides that have a mass shift corresponding to the addition of mefenamic acid or its glucuronide moiety. The fragmentation pattern in the MS/MS spectrum is then used to confirm the identity of the peptide and pinpoint the specific amino acid residue that has been modified.[12][14]

Implications for Drug Development and Safety

The formation of covalent adducts between this compound and plasma proteins has several important implications for drug development:

-

Immunogenicity: The drug-protein adducts can act as haptens, triggering an immune response that may lead to hypersensitivity reactions.[3][6]

-

Toxicity: Covalent modification can alter the structure and function of proteins, potentially leading to cellular dysfunction and toxicity.[3] The kidneys are a potential target for mefenamic acid-induced toxicity, which may be related to high intrarenal concentrations of the reactive glucuronide.[8]

-

Risk Assessment: Regulatory agencies, such as the FDA, recommend that the potential for acyl glucuronide formation and reactivity be assessed for new drug candidates containing a carboxylic acid moiety.[9]

Conclusion

The covalent binding of this compound to plasma proteins is a well-documented phenomenon that underscores the importance of evaluating the reactivity of drug metabolites. While glucuronidation is often a detoxification pathway, the formation of reactive acyl glucuronides represents a potential liability for carboxylic acid-containing drugs. A thorough understanding of the mechanisms of adduct formation, supported by robust in vitro and in vivo experimental models and advanced analytical techniques, is essential for the development of safer medicines. Future research should focus on establishing a clearer link between the extent of protein adduction and the incidence and severity of adverse drug reactions in patients.

References

- 1. research.vu.nl [research.vu.nl]

- 2. scialert.net [scialert.net]

- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stork: Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo [storkapp.me]

- 7. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Solid-Phase Extraction for the Isolation of Mefenamic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver via oxidation and glucuronidation. The direct conjugation of mefenamic acid with glucuronic acid results in the formation of mefenamic acid acyl glucuronide, a significant metabolite that is predominantly excreted in the urine.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and pre-concentration of mefenamic acid glucuronide from complex biological samples such as plasma and urine, prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides detailed protocols for two effective SPE methods for the isolation of this compound: a mixed-mode anion exchange/reversed-phase method and a standard reversed-phase method.

Metabolic Pathway of Mefenamic Acid

Mefenamic acid undergoes phase I metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to form 3'-hydroxymethyl mefenamic acid and 3'-carboxymefenamic acid.[1][3] Both the parent drug and its oxidative metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid to form their respective glucuronides.[1][4]

Experimental Protocols

Protocol 1: Mixed-Mode Anion Exchange/Reversed-Phase SPE

This method is highly selective for acidic compounds like this compound, providing a very clean extract.

Materials:

-

Mixed-Mode Anion Exchange SPE Cartridges (e.g., Strong Anion Exchange with Reversed-Phase characteristics)

-

Biological sample (e.g., human plasma, urine)

-

Deionized water

-

Methanol

-

Ammonium hydroxide

-

Formic acid

-

Acetonitrile

-

Internal Standard (IS) solution (e.g., Mefenamic acid-d4 glucuronide)

Experimental Workflow:

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of plasma or urine, add the internal standard.

-

Dilute the sample with 1 mL of 2% ammonium hydroxide in water to ensure the analyte is in its ionized form.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge by passing 1 mL of 2% ammonium hydroxide in water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Further wash with 1 mL of methanol to remove non-polar, non-ionic interferences.

-

-

Elution:

-

Elute the this compound and internal standard with 1 mL of 2% formic acid in acetonitrile/methanol (50:50, v/v). The acidic solution neutralizes the analyte, disrupting the ionic interaction with the sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Reversed-Phase SPE

This is a more general method suitable for non-polar to moderately polar compounds.

Materials:

-

C18 SPE Cartridges

-

Biological sample (e.g., human plasma, urine)

-

Deionized water

-

Methanol

-

Acetonitrile

-

Formic acid

-

Internal Standard (IS) solution (e.g., Mefenamic acid-d4 glucuronide)

Experimental Workflow:

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of plasma or urine, add the internal standard.

-

Acidify the sample with 1 mL of 2% formic acid in water to ensure the analyte is in its neutral form.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize the expected performance of the SPE methods and typical LC-MS/MS parameters for the analysis of this compound.

Table 1: SPE Method Performance Comparison (Illustrative Data)

| Parameter | Mixed-Mode SPE | Reversed-Phase SPE |

| Recovery (%) | > 90% | 80 - 90% |

| Matrix Effect (%) | < 15% | < 25% |

| Reproducibility (RSD%) | < 5% | < 10% |

| Selectivity | High | Moderate |

| Cleanliness of Extract | Excellent | Good |

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | m/z 416.2 -> m/z 240.1 |

| MRM Transition (IS) | m/z 420.2 -> m/z 244.1 |

| Collision Energy | Optimized for specific instrument |

Conclusion

Both mixed-mode and reversed-phase solid-phase extraction methods can be effectively employed for the isolation of this compound from biological matrices. The choice of method will depend on the specific requirements of the assay, such as the need for high selectivity and extract cleanliness. The mixed-mode SPE protocol is recommended for applications requiring low limits of quantification and minimal matrix effects. The provided protocols and illustrative data serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Mefenamic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the characterization of mefenamic acid glucuronide, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, using high-resolution mass spectrometry (HRMS). The protocol described herein provides a comprehensive workflow, from in vitro generation of the metabolite using human liver microsomes to its confident identification and structural elucidation via accurate mass measurement and fragmentation analysis. This approach is invaluable for drug metabolism studies, enabling the unambiguous identification of metabolites in complex biological matrices.

Introduction

Mefenamic acid is an NSAID widely used for its analgesic and anti-inflammatory properties. Like many xenobiotics, it undergoes extensive metabolism in the body prior to excretion. The primary routes of metabolism for mefenamic acid include oxidation to 3'-hydroxymethyl and 3'-carboxy metabolites, and direct glucuronidation of the parent drug to form an acyl glucuronide.[1] The characterization of these metabolites is a critical step in drug development, providing insights into the drug's disposition, potential for drug-drug interactions, and any safety liabilities associated with reactive metabolites.

High-resolution mass spectrometry has become an indispensable tool in metabolite identification due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental composition. When coupled with liquid chromatography and tandem mass spectrometry (MS/MS) capabilities, HRMS enables the separation of complex mixtures and the generation of information-rich fragmentation spectra for structural elucidation.

This application note provides a detailed protocol for the characterization of this compound using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

Experimental Protocols

In Vitro Glucuronidation of Mefenamic Acid

This protocol describes the generation of this compound using human liver microsomes.

Materials:

-

Mefenamic acid

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Purified water

Procedure:

-

Prepare a stock solution of mefenamic acid in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, combine the following in order:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM final concentration)

-

Human Liver Microsomes (0.5 mg/mL final concentration)

-

Mefenamic acid (from stock solution, 100 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (2 mM final concentration).

-

Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the sample for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase conditions for LC-HRMS analysis.

High-Resolution Mass Spectrometry Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes, return to initial over 1 minute, and re-equilibrate for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry Conditions:

| Parameter | Value |

| Instrument | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) |

| Full Scan Range | m/z 100 - 1000 |

| Resolution | > 70,000 (at m/z 200) |

| MS/MS Activation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |

| Collision Energy | Stepped collision energy (e.g., 15, 30, 45 eV) |

| Data Acquisition | Profile mode |

Data Presentation